molecular formula C6H3ClN4O2 B1587852 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22277-01-6

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1587852
CAS RN: 22277-01-6
M. Wt: 198.57 g/mol
InChI Key: FTYXRILYMGQZIW-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (4CN7P) is a heterocyclic aromatic compound. It is a member of the pyrrolo[2,3-d]pyrimidine family, which is composed of six-membered nitrogen-containing heterocyclic compounds. 4CN7P is an important building block used in the synthesis of a variety of pharmaceuticals and agrochemicals. It has been used in the synthesis of drugs such as antifungals, antivirals, and anti-cancer agents. 4CN7P is also used as a starting material for the synthesis of a wide range of organic compounds, including polymers, dyes, and pigments.

Scientific Research Applications

Anticancer Agent Development

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been studied for their potential as anticancer agents. These compounds have shown promising results in in vitro studies against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2) . The derivatives exhibit cytotoxic effects by inducing apoptosis and causing cell cycle arrest, which are crucial mechanisms in cancer treatment.

Kinase Inhibition for Cancer Therapy

This compound serves as a scaffold for developing potent kinase inhibitors. Kinase inhibitors are an important class of drugs in cancer therapy because they can interfere with the signaling pathways that promote cancer cell growth and survival . Some derivatives have shown significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, which are common targets in cancer treatment .

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key strategy in cancer treatment. Derivatives of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine have been found to increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . This balance shift towards apoptosis can effectively reduce cancer cell proliferation.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is used in the synthesis of various drugs. Its derivatives are particularly useful in creating kinase inhibitors that are used to treat diseases by modulating enzyme activity .

Antiviral Research

Research has indicated potential antiviral applications for derivatives of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine . While specific studies on antiviral efficacy are not detailed in the search results, the structural properties of these derivatives suggest they could be effective in this field .

Treatment of Inflammatory Diseases

In the realm of medicinal chemistry, derivatives of this compound have been explored for the treatment of inflammatory diseases. They show promise in innovative treatments for conditions like atopic dermatitis, where controlling inflammation is key to managing symptoms .

properties

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418938
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

22277-01-6
Record name 22277-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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